molecular formula C18H11BrClN B11828872 9-(2-Bromo-4-chlorophenyl)-9H-carbazole

9-(2-Bromo-4-chlorophenyl)-9H-carbazole

Cat. No.: B11828872
M. Wt: 356.6 g/mol
InChI Key: ZSVAICAIADLYLY-UHFFFAOYSA-N
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Description

9-(2-Bromo-4-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromo-4-chlorophenyl)-9H-carbazole typically involves the bromination and chlorination of carbazole derivatives. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromo-4-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted carbazole derivatives with different functional groups.

    Oxidation Reactions: Carbazole-9,9-dioxide derivatives.

    Reduction Reactions: Parent carbazole and its derivatives.

Scientific Research Applications

9-(2-Bromo-4-chlorophenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Pharmaceuticals: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 9-(2-Bromo-4-chlorophenyl)-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenylboronic acid
  • 2-Bromo-4-chloroacetophenone
  • 2-Bromo-4-chlorophenol

Uniqueness

Compared to similar compounds, 9-(2-Bromo-4-chlorophenyl)-9H-carbazole exhibits unique properties due to the presence of the carbazole core. This core structure imparts enhanced electronic and optical properties, making it more suitable for applications in organic electronics and material science. Additionally, the combination of bromine and chlorine atoms in the phenyl ring provides a higher degree of reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C18H11BrClN

Molecular Weight

356.6 g/mol

IUPAC Name

9-(2-bromo-4-chlorophenyl)carbazole

InChI

InChI=1S/C18H11BrClN/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H

InChI Key

ZSVAICAIADLYLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Cl)Br

Origin of Product

United States

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